N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butylsulfanyl group, a dimethylsulfamoyl group, and a phenylamino group attached to an acetamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, including the introduction of the tert-butylsulfanyl group, the dimethylsulfamoyl group, and the phenylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Introduction of the tert-butylsulfanyl group: This step involves the reaction of a suitable precursor with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide.
Formation of the dimethylsulfamoyl group: This can be achieved by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine.
Attachment of the phenylamino group: This step involves the reaction of the intermediate with aniline or a substituted aniline derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-(4-(tert-butylamino)phenyl)acetamide
Uniqueness
N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H27N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide |
InChI |
InChI=1S/C16H27N3O3S2/c1-16(2,3)23-12-11-17-15(20)13-19(24(21,22)18(4)5)14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3,(H,17,20) |
InChI Key |
BEFSWUXXPAETIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.